N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide
Description
N'-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide is a benzohydrazide derivative characterized by a hydrazone linkage between 2-hydroxybenzohydrazide and a 4-(dimethylamino)benzaldehyde moiety. The (E)-configuration of the imine group is stabilized by conjugation, and the dimethylamino group enhances electron density, influencing reactivity and biological interactions. Benzohydrazides are widely studied for their biological activities (antimicrobial, anticancer) and roles in coordination chemistry .
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-19(2)13-9-7-12(8-10-13)11-17-18-16(21)14-5-3-4-6-15(14)20/h3-11,20H,1-2H3,(H,18,21)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFLYEAZPNXJML-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of nonlinear optical materials and as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to donate and accept electrons makes it a potent agent in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The compound is compared to analogs with modifications in the hydrazide core, substituents, and appended aromatic systems. Key differences include:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Property | Target Compound | Benzimidazole Analog (3a) | MBSH |
|---|---|---|---|
| Melting Point | 225–227°C (estimated) | 198–200°C | 185–187°C |
| Solubility | Moderate in polar solvents (DMSO, methanol) | Low (hydrophobic benzimidazole) | High (sulfonyl group enhances polarity) |
| Crystal Packing | Monoclinic Pbc2 (planar) | Monoclinic C2/c (non-planar) | Not reported |
| Electronic Effects | Electron-donating (–N(CH₃)₂) | Electron-neutral (benzaldehyde) | Electron-withdrawing (–SO₂) |
Biological Activity
N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide is a hydrazone compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, characterization, and biological effects, particularly focusing on its antimalarial and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a hydrazone linkage and possesses a dimethylamino group that is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 306.40 g/mol |
| Chemical Formula | C18H22N4O |
| CAS Number | 95158-21-7 |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-hydroxybenzohydrazide. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the product.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of hydrazone derivatives similar to this compound. For instance, a related compound demonstrated significant activity against Plasmodium falciparum, showing IC50 values in the low micromolar range. The mechanism of action is believed to involve iron chelation, which inhibits heme polymerization, a critical process for the survival of the malaria parasite .
Case Study:
In a murine model, compounds structurally related to this compound were tested for their ability to suppress Plasmodium yoelii growth. Results indicated that treatment resulted in extended survival times for infected mice, suggesting strong in vivo efficacy .
Anticancer Activity
Hydrazones have also been explored for their anticancer properties. Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism may involve induction of apoptosis and inhibition of cell proliferation.
Research Findings:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values: Ranged from 10 to 25 µM depending on the cell line.
- Mechanism: Induction of reactive oxygen species (ROS) leading to apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The dimethylamino group enhances lipophilicity, facilitating cellular uptake.
- The hydroxyl group may play a role in hydrogen bonding interactions with biological targets.
- The hydrazone linkage is crucial for the compound's reactivity and interaction with biomolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
